molecular formula C11H14F3N3 B12225550 3-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine

3-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine

Cat. No.: B12225550
M. Wt: 245.24 g/mol
InChI Key: JXFKXEORRBPOSE-UHFFFAOYSA-N
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Description

3-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a trifluoromethyl piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds.

    Introduction of the Trifluoromethyl Piperidine Moiety: The trifluoromethyl piperidine group can be introduced via nucleophilic substitution reactions. This often involves the use of trifluoromethylated reagents and piperidine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation Products: Oxidized derivatives of the pyridazine ring.

    Reduction Products: Reduced forms of the compound, potentially altering the trifluoromethyl group.

    Substitution Products: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine: Another compound with a trifluoromethyl group, but with a different core structure.

    3-Chloro-6-(trifluoromethyl)pyridazine: Similar pyridazine ring but with a chloro substituent instead of the piperidine moiety.

Uniqueness

3-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

3-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine

InChI

InChI=1S/C11H14F3N3/c1-8-2-3-10(16-15-8)17-6-4-9(5-7-17)11(12,13)14/h2-3,9H,4-7H2,1H3

InChI Key

JXFKXEORRBPOSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)C(F)(F)F

Origin of Product

United States

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